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Executive Summary
Zelenirstat (formerly PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor

of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2] This novel mechanism disrupts the

function and stability of a multitude of oncoproteins essential for the survival and proliferation of

cancer cells. In hematologic malignancies, Zelenirstat has demonstrated significant preclinical

activity, leading to its evaluation in clinical trials for patients with leukemia and lymphoma.[3][4]

[5][6] This document provides a comprehensive overview of Zelenirstat's mechanism of action,

its key molecular targets, downstream cellular effects, and a summary of its activity in

preclinical and clinical settings.

Core Mechanism of Action: N-Myristoyltransferase
Inhibition
Zelenirstat's primary mechanism of action is the potent and selective inhibition of both human

N-myristoyltransferase enzymes, NMT1 and NMT2.[1][2]

N-Myristoylation: This is a critical co- and post-translational modification where the 14-carbon

saturated fatty acid, myristate, is attached to the N-terminal glycine residue of over 200

human proteins.[1] This lipid modification is essential for mediating protein-protein
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interactions and anchoring proteins to cellular membranes, which is a prerequisite for their

function in signal transduction pathways.[1]

Consequence of Inhibition: By inhibiting NMTs, Zelenirstat prevents the myristoylation of

these substrate proteins. Proteins that fail to undergo myristoylation are recognized by the

cellular machinery as aberrant and are rapidly targeted for proteasomal degradation through

a glycine-specific N-degron pathway.[1][7] This targeted degradation of key signaling

proteins is the foundation of Zelenirstat's anti-cancer activity.
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Caption: Zelenirstat's core mechanism of NMT inhibition.
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Key Molecular Targets and Affected Pathways
Zelenirstat's broad anti-cancer activity stems from its ability to induce the degradation of

multiple myristoylated oncoproteins.

Targets in B-Cell Malignancies
In B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL), Zelenirstat disrupts

B-cell receptor (BCR) signaling, a critical pathway for tumor cell survival.[1][8]

Src Family Kinases (SFKs): Myristoylation is obligatory for the function of several SFKs,

including Src, Lyn, and Hck.[1] Zelenirstat treatment leads to the degradation of these

kinases, thereby inhibiting downstream BCR signaling.

Human Germinal Center-Associated Lymphoma (HGAL): This protein also requires

myristoylation to function and is a key component of the BCR signaling cascade. Its

degradation contributes to the profound tumor regression seen in preclinical DLBCL models.

[1]
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Caption: Zelenirstat pathway in B-Cell malignancies.

Targets in Acute Myeloid Leukemia (AML)
AML cells, and particularly Leukemia Stem Cells (LSCs), have shown high sensitivity to

Zelenirstat.[4][7][9] The drug acts through multiple mechanisms in this context.

Signaling Kinases: Zelenirstat inhibits critical survival signaling pathways in AML, including

those driven by FLT3, c-Kit, and Jak/Stat.[8][10]
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Metabolic Disruption: A key finding is that Zelenirstat disrupts oxidative phosphorylation

(OXPHOS). It reduces levels of myristoylated mitochondrial proteins like NDUFAF4, an

assembly factor for mitochondrial Complex I.[11] This impairment of energy metabolism is

particularly detrimental to LSCs, which are highly dependent on OXPHOS for survival.[7][11]
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Caption: Dual mechanism of Zelenirstat in AML.

Quantitative Data Summary
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Table 1: Preclinical In Vitro & In Vivo Activity

Malignancy Model System
Zelenirstat
Treatment

Key
Quantitative
Findings

Reference

AML AML Cell Lines
96-hour

incubation

Potent

cytotoxicity;

induces

apoptosis.

[11]

AML
OCI-AML22

Xenograft

Daily s.c.

injection

Reduced

leukemic burden;

high sensitivity in

LSC-enriched

fractions.

[7][11]

AML
Patient-Derived

Xenograft (PDX)

Daily s.c.

injection

Well-tolerated;

significantly

reduced

leukemic burden.

[7][11]

DLBCL
Patient-Derived

Xenograft (PDX)
Not specified

Profound tumor

regression and

complete

remissions.

[1]

Various
1200 Cancer Cell

Lines
Not specified

A 54-gene

"myristoylation

inhibition

sensitivity

signature"

(MISS-54)

predicts

sensitivity, with

hematologic

cancers scoring

high.

[5][11]
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Table 2: Clinical Trial Data
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Trial ID Phase
Patient
Population

Zelenirstat
Dose

Key
Outcomes
&
Observatio
ns

Reference

NCT0483619

5
Phase 1

R/R B-cell

Lymphoma &

Advanced

Solid Tumors

(n=29)

Dose

escalation

from 20 mg to

280 mg daily.

RP2D

established at

210 mg daily.

Well-tolerated

up to RP2D.

Most

common AEs

were

mild/moderat

e GI effects.

At RP2D,

57% of solid

tumor

patients had

stable

disease or

better for ≥6

months.

[1][6][9][12]

Phase 2a Phase 2a

R/R B-cell

non-Hodgkin

Lymphoma

(NHL)

210 mg daily

One DLBCL

patient (3

prior lines)

achieved a

partial

response and

PET

metabolic

response,

continuing

therapy after

11 cycles.

[8]
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NCT0661321

7
Phase 1/2

R/R Acute

Myeloid

Leukemia

(AML)

Dose

escalation

(40 mg to 280

mg daily)

Trial initiated,

first patient

dosed. Aims

to determine

RP2D in

AML.

Granted

Orphan Drug

and Fast

Track

Designation

by FDA.

[5][9]

Methodologies for Key Experiments
Detailed experimental protocols are proprietary to the conducting institutions; however, the

methodologies employed in the cited literature can be summarized.

Cell Viability and Apoptosis Assays:

Methodology: AML and lymphoma cell lines were incubated with varying concentrations of

Zelenirstat for specified durations (e.g., 96 hours). Cell viability was measured using

assays like CellTiter-Blue. Apoptosis was quantified via methods such as Annexin V/PI

staining and flow cytometry.

Western Blotting for Protein Degradation:

Methodology: Cells were treated with Zelenirstat or a vehicle control. Cell lysates were

collected, and proteins were separated by SDS-PAGE. Specific antibodies were used to

probe for target proteins (e.g., SFKs, NDUFAF4) and loading controls (e.g., GAPDH, β-

actin) to confirm that Zelenirstat treatment led to a reduction in the target protein levels,

indicative of degradation.

Metabolic Analysis (Seahorse Assay):

Methodology: To assess the impact on cellular metabolism, a Seahorse XF Analyzer was

used. Treated cells were analyzed for their oxygen consumption rate (OCR), a measure of
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oxidative phosphorylation, and extracellular acidification rate (ECAR), a measure of

glycolysis. This allowed for the direct observation that Zelenirstat impairs mitochondrial

respiration.[8]

Animal Xenograft Models:

Methodology: Immunodeficient mice (e.g., NSG, NOG-EXL) were injected with human

hematologic cancer cells, either from established cell lines or patient-derived samples

(PDX).[1][11] Once tumors were established or leukemia engrafted, mice were treated

with daily oral or subcutaneous doses of Zelenirstat. Efficacy was measured by

monitoring tumor volume over time or by quantifying the burden of human leukemic cells

(e.g., hCD45+) in the bone marrow and peripheral blood via flow cytometry.[1][7]
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Caption: Generalized workflow for a xenograft efficacy study.

Conclusion
Zelenirstat represents a novel therapeutic strategy for hematologic malignancies by targeting

N-myristoylation, a fundamental cellular process. Its unique mechanism of inducing the

degradation of multiple, otherwise difficult-to-drug oncoproteins provides a multi-pronged

attack. In B-cell lymphomas, it effectively shuts down essential BCR survival signaling. In AML,

it demonstrates a dual action by inhibiting oncogenic signaling and disrupting the metabolic

machinery crucial for leukemia stem cells. The encouraging safety profile and early signs of

efficacy in clinical trials support the continued development of Zelenirstat as a promising new

oral therapy for patients with relapsed and refractory hematologic cancers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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